3-Hydroxy desloratadine-d4

Description

BenchChem offers high-quality 3-Hydroxy desloratadine-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy desloratadine-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

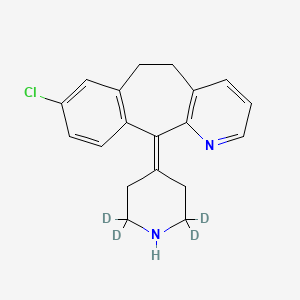

13-chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2/i10D2,11D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUOIFJMECXRGI-MKQHWYKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661893 |

Source

|

| Record name | 8-Chloro-11-[(2,2,6,6-~2~H_4_)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381727-29-3 |

Source

|

| Record name | 8-Chloro-11-[(2,2,6,6-~2~H_4_)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy Desloratadine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-hydroxy desloratadine-d4, a deuterated analog of the active metabolite of loratadine (B1675096). This document details a plausible multi-step synthetic pathway, outlines detailed experimental protocols, and presents key characterization data. The information herein is intended to support research and development activities in drug metabolism, pharmacokinetics, and bioanalytical studies where a stable isotope-labeled internal standard is essential.

Introduction

3-Hydroxy desloratadine (B1670295) is the major active metabolite of desloratadine, which itself is the active metabolite of the second-generation antihistamine, loratadine. The introduction of deuterium (B1214612) atoms into the 3-hydroxy desloratadine molecule to create 3-hydroxy desloratadine-d4 provides a valuable tool for quantitative bioanalytical assays. The mass shift introduced by the deuterium labels allows for its use as an internal standard in mass spectrometry-based methods, such as LC-MS/MS, ensuring accurate and precise quantification of the parent drug and its metabolite in biological matrices. This guide outlines a feasible synthetic route and the analytical techniques required for its characterization.

Proposed Synthetic Pathway

The synthesis of 3-hydroxy desloratadine-d4 can be achieved through a multi-step process. The key strategy involves the synthesis of a deuterated piperidine (B6355638) precursor, which is then incorporated into the tricyclic core of the molecule. This is followed by a series of reactions to build the final structure, mirroring the established synthesis of the non-deuterated compound.[1] The deuteration is strategically placed on the piperidine ring, a common site for metabolic activity.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for 3-hydroxy desloratadine-d4.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of 3-hydroxy desloratadine-d4.

Step 1: Synthesis of N-Methyl-4-piperidone-3,3,5,5-d4

The introduction of deuterium atoms is a critical first step. This can be achieved through a deuterium exchange reaction on N-methyl-4-piperidone.

-

Reaction: N-Methyl-4-piperidone is subjected to a base-catalyzed deuterium exchange using deuterium oxide (D₂O) as the deuterium source.

-

Protocol:

-

To a solution of N-methyl-4-piperidone in a suitable solvent (e.g., methanol-d4), add a catalytic amount of a strong base (e.g., sodium methoxide).

-

Add an excess of deuterium oxide (D₂O).

-

Heat the reaction mixture to reflux and monitor the deuterium incorporation by ¹H NMR or mass spectrometry.

-

Repeat the process with fresh D₂O to achieve high levels of deuteration.

-

After completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methyl-4-piperidone-3,3,5,5-d4.

-

Step 2: Synthesis of the Tricyclic Core with Deuterated Piperidine

This step involves a Grignard reaction to couple the deuterated piperidone with the tricyclic core precursor, followed by dehydration.

-

Reaction: The deuterated piperidone reacts with a suitable Grignard reagent derived from a precursor of the tricyclic system, followed by an acid-catalyzed dehydration to form the exocyclic double bond.

-

Protocol:

-

Prepare the Grignard reagent from the appropriate aryl halide precursor of the desloratadine tricyclic system in anhydrous ether or THF.

-

Add a solution of N-methyl-4-piperidone-3,3,5,5-d4 in the same anhydrous solvent to the Grignard reagent at a controlled temperature (e.g., 0 °C).

-

After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the tertiary alcohol intermediate with an organic solvent.

-

The crude alcohol is then subjected to dehydration using a strong acid (e.g., trifluoroacetic acid or sulfuric acid) to form the deuterated loratadine precursor.

-

Purify the product by column chromatography.

-

Step 3: Formation of 3-Methoxy Desloratadine-d4

The subsequent steps follow the established synthesis of 3-hydroxy desloratadine.

-

Reaction: The deuterated tricyclic intermediate is further elaborated to introduce the methoxy (B1213986) group at the 3-position of the pyridine (B92270) ring. This multi-step process is detailed in the literature for the non-deuterated analog.[1]

-

Protocol: A multi-step sequence starting from 3-methylpyridine (B133936) is employed to construct the 3-methoxy-substituted tricyclic ketone. This ketone is then reacted with the deuterated piperidine fragment via a Wittig or McMurry reaction to yield 3-methoxy loratadine-d4. The N-methyl group is then removed and reintroduced to yield 3-methoxy desloratadine-d4.

Step 4: Demethylation to 3-Hydroxy Desloratadine-d4

The final step is the demethylation of the methoxy group to yield the desired hydroxyl functionality.

-

Reaction: The methyl ether is cleaved using a strong Lewis acid to afford the final product.

-

Protocol:

-

Dissolve 3-methoxy desloratadine-d4 in a dry, aprotic solvent such as dichloromethane (B109758).

-

Cool the solution to a low temperature (e.g., -78 °C) and add a solution of boron tribromide (BBr₃) in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Carefully quench the reaction with methanol (B129727), followed by water.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain 3-hydroxy desloratadine-d4.

-

Characterization

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 3-hydroxy desloratadine-d4.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₉H₁₅D₄ClN₂O |

| Molecular Weight | 330.84 g/mol |

| Appearance | Off-white to pale yellow solid |

| Chemical Purity | ≥98% (by HPLC) |

| Isotopic Purity | ≥99% (by HRMS) |

Spectroscopic Data

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is crucial for confirming the structure and the positions of deuteration. In the ¹H NMR spectrum of 3-hydroxy desloratadine-d4, the signals corresponding to the protons at positions 3 and 5 of the piperidine ring will be absent. The remaining protons on the piperidine ring will appear as singlets or simplified multiplets due to the absence of adjacent protons for coupling.

Predicted ¹H NMR Data (400 MHz, CD₃OD):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.9 - 7.1 | m | 7H | Aromatic Protons |

| ~3.6 | s | 4H | Piperidine Protons (positions 2 and 6) |

| ~2.9 | s | 3H | N-CH₃ |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and isotopic distribution. Electrospray ionization (ESI) in positive ion mode is typically employed.

Predicted Mass Spectrometry Data:

| Ion | m/z |

| [M+H]⁺ | 331.16 |

| [M+H+2]⁺ | 333.16 |

The isotopic cluster will show a shift of +4 amu compared to the non-deuterated analog. The relative abundance of the M+0, M+1, M+2, M+3, and M+4 peaks can be used to determine the isotopic enrichment.

LC-MS/MS Parameters for Quantification:

For use as an internal standard, a multiple reaction monitoring (MRM) method can be developed.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 3-Hydroxy Desloratadine | 327.1 | 259.1 |

| 3-Hydroxy Desloratadine-d4 | 331.2 | 263.1 |

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer (e.g., ammonium formate (B1220265) or formic acid).

-

Detection: UV at an appropriate wavelength (e.g., 280 nm).

-

Expected Purity: ≥98%.

Thin-Layer Chromatography (TLC)

TLC is a quick method to monitor reaction progress and assess purity.

-

Stationary Phase: Silica gel 60 F₂₅₄.

-

Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v).

-

Visualization: UV light (254 nm) and/or a suitable staining reagent.

Experimental Workflow and Logic Diagrams

Diagram of the Characterization Workflow:

Caption: Workflow for the characterization of 3-hydroxy desloratadine-d4.

Logical Relationship of Analytical Techniques:

Caption: Logical relationships of analytical techniques in characterization.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 3-hydroxy desloratadine-d4. The proposed synthetic route offers a logical and feasible approach for obtaining this valuable stable isotope-labeled internal standard. The detailed characterization protocols, including spectroscopic and chromatographic methods, are essential for ensuring the quality, purity, and isotopic integrity of the final product. This information is intended to empower researchers and scientists in their drug development efforts, particularly in the fields of bioanalysis and pharmacokinetic studies.

References

Technical Guide: 3-Hydroxy Desloratadine-d4 (CAS No. 1246819-99-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Hydroxy Desloratadine-d4, a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of 3-Hydroxy Desloratadine (B1670295), the major active metabolite of the second-generation antihistamine, Desloratadine. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use in bioanalytical methods, and illustrates its metabolic context.

Core Compound Data

3-Hydroxy Desloratadine-d4 is a synthetic, isotopically labeled form of 3-Hydroxy Desloratadine. The incorporation of four deuterium (B1214612) atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the analyte and experiences similar matrix effects, thus correcting for variations during sample preparation and analysis.[1]

Physicochemical and Analytical Properties

A summary of the key quantitative data for 3-Hydroxy Desloratadine-d4 is presented in Table 1. This information is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 1246819-99-7 | [2][3][4][5][6][7] |

| Molecular Formula | C₁₉H₁₅D₄ClN₂O | [1][2][5][6][7] |

| Molecular Weight | 330.84 g/mol | [1][8][5] |

| Appearance | Light yellow solid | [8] |

| Melting Point | >220 °C (decomposes) | [8] |

| Chemical Purity | ≥98% | [8] |

| Isotopic Purity | 99.1% (d₄) | [8] |

| Solubility | Soluble in Methanol (B129727), DMSO, and DMF. Sparingly soluble in aqueous buffers. | [2][8] |

| Storage Conditions | Short term: Room Temperature; Long term: -20°C | [8] |

Metabolic Pathway of Desloratadine

The formation of 3-Hydroxydesloratadine (B129375) from its parent drug, Desloratadine, is a complex, two-step enzymatic process primarily occurring in the liver. Understanding this pathway is critical for interpreting pharmacokinetic data. The process involves an initial glucuronidation of Desloratadine by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10), followed by oxidation by Cytochrome P450 2C8 (CYP2C8). A subsequent deconjugation event then yields 3-Hydroxydesloratadine.

Experimental Protocols

The primary application of 3-Hydroxy Desloratadine-d4 is as an internal standard in bioanalytical methods. Below is a detailed protocol for the simultaneous quantification of Desloratadine and 3-Hydroxydesloratadine in human plasma using LC-MS/MS.

Bioanalytical Method for Quantification in Human Plasma

This method is adapted from a validated LC-MS/MS procedure for the pharmacokinetic analysis of Desloratadine and its primary metabolite.[9][10][11][12][13][14]

3.1.1. Materials and Reagents

-

Human plasma with EDTA as anticoagulant

-

3-Hydroxy Desloratadine-d4 (Internal Standard)

-

Desloratadine and 3-Hydroxydesloratadine reference standards

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Water (deionized, 18 MΩ·cm)

-

Solid-phase extraction (SPE) cartridges (e.g., SPEC SCX) or liquid-liquid extraction solvents (e.g., ethyl ether)

3.1.2. Sample Preparation (Solid-Phase Extraction)

-

Precondition SPE Plate: Precondition a 15 mg SPEC SCX solid-phase extraction plate with 400 µL of methanol followed by 400 µL of 2% formic acid.[14]

-

Sample Loading: Dilute a 250 µL plasma sample with 500 µL of 2% formic acid solution and apply it to the preconditioned SPE plate under vacuum.[14]

-

Washing: Wash the extraction plate sequentially with 400 µL of 2% formic acid solution, followed by 400 µL of 2% formic acid in acetonitrile:methanol (70:30, v:v).[14]

-

Elution: Elute the analyte and internal standard using two 200 µL aliquots of 4% ammonium hydroxide (B78521) in methanol:acetonitrile:water (45:45:10, v:v:v).[14]

-

Reconstitution: Dry the eluent under a stream of nitrogen and reconstitute the residue in 150 µL of the mobile phase for LC-MS/MS analysis.[14]

3.1.3. Chromatographic and Mass Spectrometric Conditions

The following table summarizes the instrumental parameters for the LC-MS/MS analysis.

| Parameter | Condition |

| LC Column | C18 column (e.g., 2.1 x 50 mm, 5 µm) |

| Mobile Phase A | 10 mM ammonium formate in methanol with 0.2% formic acid |

| Mobile Phase B | 10 mM ammonium formate in water with 0.2% formic acid |

| Flow Rate | 250 µL/min |

| Gradient | 20-90% Mobile Phase A over 3.5 minutes |

| Ionization Mode | Positive Ion Electrospray (ESI+) |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition (3-OH Desloratadine) | m/z 327.2 → m/z 275.1 |

| MRM Transition (3-OH Desloratadine-d4) | Approximately m/z 331.2 → m/z 279.1 (to be optimized) |

3.1.4. Workflow for Bioanalytical Sample Analysis

The following diagram illustrates the workflow for the analysis of plasma samples using 3-Hydroxy Desloratadine-d4 as an internal standard.

Synthesis Overview

While a specific synthesis protocol for 3-Hydroxy Desloratadine-d4 is not publicly available, the synthesis of the non-deuterated analogue, 3-Hydroxy Desloratadine, has been described and involves a multi-step process starting from 3-methyl pyridine.[15][3] The deuterated version is likely synthesized using a similar route, with the introduction of deuterium atoms at a late stage, potentially through a reduction or exchange reaction on a suitable precursor. The final step in the synthesis of the non-deuterated compound involves the demethylation of a methoxy (B1213986) precursor using boron tribromide.[3]

Conclusion

3-Hydroxy Desloratadine-d4 is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. Its use as an internal standard ensures the reliability and accuracy of bioanalytical data for 3-Hydroxydesloratadine. This guide provides the foundational technical information required for its effective application in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3-Hydroxy desloratadine-d4 hydrobromide (3-Hydroxy desloratadine-d4) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 3. jocpr.com [jocpr.com]

- 4. 3-Hydroxy Desloratadine-d4 | LGC Standards [lgcstandards.com]

- 5. clearsynth.com [clearsynth.com]

- 6. 3-Hydroxy Desloratadine-d4 - Immunomart [immunomart.com]

- 7. amzeals.com [amzeals.com]

- 8. mybiosource.com [mybiosource.com]

- 9. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 15. jocpr.com [jocpr.com]

molecular weight of 3-hydroxy desloratadine-d4

An In-Depth Technical Guide on the Molecular Weight of 3-hydroxy desloratadine-d4

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on the molecular properties of 3-hydroxy desloratadine-d4.

Introduction

3-hydroxy desloratadine (B1670295) is the primary active metabolite of desloratadine, which is itself the major active metabolite of the second-generation antihistamine, loratadine (B1675096). The deuterated isotopologue, 3-hydroxy desloratadine-d4, is a critical tool in pharmacokinetic and metabolic studies. The incorporation of four deuterium (B1214612) atoms creates a stable, heavier version of the molecule, making it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry. This document provides a detailed breakdown of its molecular weight and related chemical data.

Molecular Profile and Data

The chemical properties of 3-hydroxy desloratadine-d4 are fundamentally linked to its non-deuterated counterpart and its precursors. The substitution of hydrogen with deuterium is a key modification for its application in analytical chemistry.

Data Summary

The following table summarizes the molecular formulas and weights of the relevant compounds in the metabolic pathway of loratadine.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Desloratadine | C₁₉H₁₉ClN₂ | 310.82[1] | Active metabolite of loratadine. |

| Desloratadine-d4 | C₁₉H₁₅D₄ClN₂ | 314.85[2] | Deuterated internal standard for desloratadine. |

| 3-hydroxy desloratadine | C₁₉H₁₉ClN₂O | 326.82[3][4][5][6] | Active metabolite of desloratadine. |

| 3-hydroxy desloratadine-d4 | C₁₉H₁₅D₄ClN₂O | ~330.86 | Calculated value; deuterated internal standard. |

Determination of Molecular Weight

The is calculated based on the molecular weight of the non-deuterated parent molecule and the mass difference between hydrogen and deuterium.

Experimental Protocols: Calculation Methodology

-

Establish the Base Molecular Weight : The molecular weight of 3-hydroxy desloratadine is 326.82 g/mol , based on its molecular formula C₁₉H₁₉ClN₂O.[3][4][5][6]

-

Determine the Isotopic Mass Contribution : The "-d4" designation signifies the replacement of four hydrogen atoms (H) with four deuterium atoms (D).

-

Calculate the Mass Difference : The net change in mass for each substitution is the difference between the atomic weight of deuterium and hydrogen.

-

Mass Difference per atom = (Atomic Weight of D) - (Atomic Weight of H)

-

Mass Difference per atom = 2.014 g/mol - 1.008 g/mol = 1.006 g/mol

-

-

Calculate the Total Mass Increase : The total increase in molecular weight is the mass difference per atom multiplied by the number of deuterium substitutions.

-

Total Mass Increase = 4 * 1.006 g/mol = 4.024 g/mol

-

-

Calculate the Final Molecular Weight : The is the sum of the base molecular weight and the total mass increase.

-

Molecular Weight of 3-hydroxy desloratadine-d4 = 326.82 g/mol + 4.024 g/mol = 330.844 g/mol

-

This calculated value is consistent with the mass difference observed between desloratadine (310.82 g/mol ) and desloratadine-d4 (314.85 g/mol ), which is 4.03 g/mol .[1][2]

Visualization of Metabolic and Analytical Pathways

The following diagrams illustrate the metabolic conversion of loratadine and the typical workflow for using a deuterated internal standard in a bioanalytical assay.

References

- 1. Desloratadine - LKT Labs [lktlabs.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemwhat.com [chemwhat.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 3-Hydroxydesloratadine, 119410-08-1, High-Purity, SMB01318, Sigma Aldrich [sigmaaldrich.com]

- 7. Deuterium - Wikipedia [en.wikipedia.org]

- 8. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 9. byjus.com [byjus.com]

An In-Depth Technical Guide to the Metabolism of Desloratadine to 3-Hydroxydesloratadine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desloratadine (B1670295), a potent, long-acting, non-sedating H1-receptor antagonist, is the major active metabolite of loratadine. It is widely prescribed for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria. The primary metabolic pathway of desloratadine in humans leads to the formation of 3-hydroxydesloratadine (B129375), a pharmacologically active metabolite that subsequently undergoes glucuronidation prior to excretion. For years, the enzymatic pathway responsible for this hydroxylation remained elusive. Recent research has elucidated a unique, multi-step process involving both Phase II and Phase I metabolic enzymes, challenging the conventional understanding of drug metabolism pathways. This technical guide provides a comprehensive overview of the core aspects of desloratadine's conversion to 3-hydroxydesloratadine, including detailed experimental protocols, quantitative data, and visual representations of the key processes.

The Metabolic Pathway: A Sequential Enzymatic Cascade

The formation of 3-hydroxydesloratadine from desloratadine is not a direct hydroxylation reaction. Instead, it involves an initial N-glucuronidation step, followed by hydroxylation, and subsequent deconjugation.[1][2] This intricate pathway highlights the interplay between different drug-metabolizing enzymes.

The key enzymatic players in this metabolic cascade are:

-

UDP-glucuronosyltransferase 2B10 (UGT2B10): This enzyme catalyzes the initial and obligatory N-glucuronidation of desloratadine.[1][2]

-

Cytochrome P450 2C8 (CYP2C8): Following N-glucuronidation, CYP2C8 is responsible for the 3-hydroxylation of the desloratadine-N-glucuronide intermediate.[3][4]

-

Deconjugation: The final step involves the non-enzymatic or enzymatic removal of the glucuronide moiety to yield 3-hydroxydesloratadine.[2][5]

This sequential process underscores the importance of considering both Phase I and Phase II metabolic pathways in drug development and in vitro studies.

References

- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 2. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]

- 4. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Critical Role of CYP2C8 in 3-Hydroxydesloratadine Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enzymatic pathway leading to the formation of 3-hydroxydesloratadine (B129375), the primary active metabolite of the antihistamine desloratadine (B1670295). A comprehensive understanding of this metabolic process is crucial for drug development, particularly for predicting drug-drug interactions and understanding inter-individual variability in patient response.

Executive Summary

The formation of 3-hydroxydesloratadine is a complex, multi-step process that remained poorly understood for over two decades. Initial in vitro studies using conventional systems like human liver microsomes (HLM) failed to produce the metabolite. Groundbreaking research has since revealed a novel sequential pathway where the cytochrome P450 enzyme CYP2C8 plays an indispensable role, but only after an obligatory initial step catalyzed by a UDP-glucuronosyltransferase enzyme, UGT2B10 . This guide will detail the evidence supporting this pathway, present key kinetic data, outline experimental protocols used for its elucidation, and provide visual diagrams of the metabolic and experimental workflows.

The Novel Metabolic Pathway: A Sequential Two-Enzyme Process

For many years, the enzyme responsible for the 3-hydroxylation of desloratadine was elusive because experiments with single-enzyme systems were unsuccessful. It is now established that the formation of 3-hydroxydesloratadine involves three sequential reactions:

-

N-glucuronidation: Desloratadine is first conjugated by UGT2B10 to form desloratadine-N-glucuronide.[1][2]

-

3-hydroxylation: The intermediate, desloratadine-N-glucuronide, serves as the actual substrate for CYP2C8, which catalyzes the 3-hydroxylation reaction.[1][3]

-

Deconjugation: The resulting 3-hydroxydesloratadine-N-glucuronide undergoes rapid, non-enzymatic hydrolysis (deconjugation) to yield the final metabolite, 3-hydroxydesloratadine.[1][2]

This discovery explained why systems lacking both UGT and P450 cofactors (UDPGA and NADPH, respectively) failed to produce the metabolite.[3][4] Both cofactors are required for the sequential reaction to proceed.[3][4]

Caption: Desloratadine metabolism to 3-hydroxydesloratadine.

Quantitative Analysis: Enzyme Kinetics and Inhibition

Understanding the kinetics of this pathway is essential for predicting its efficiency and susceptibility to inhibition. Studies using cryopreserved human hepatocytes (CHHs), which contain the full complement of metabolic enzymes and cofactors, have been pivotal in determining these parameters.

Table 1: Enzyme Kinetics of 3-Hydroxydesloratadine Formation

| Parameter | Value | Experimental System | Reference |

|---|---|---|---|

| Km | 1.6 µM | Cryopreserved Human Hepatocytes (CHHs) | [3][4] |

| Vmax | 1.3 pmol/min/million cells | Cryopreserved Human Hepatocytes (CHHs) |[3][4] |

The strong correlation (r² of 0.70-0.90) between CYP2C8 marker activity and 3-hydroxydesloratadine formation across a panel of individual human hepatocyte donors further solidifies the central role of this enzyme.[3][4]

Chemical inhibition studies provide compelling evidence for the involvement of specific enzymes. The data clearly show that potent and specific inhibitors of CYP2C8 dramatically reduce the formation of the metabolite.

Table 2: Chemical Inhibition of 3-Hydroxydesloratadine Formation in CHHs

| Inhibitor | Target Enzyme(s) | % Inhibition | Reference |

|---|---|---|---|

| Gemfibrozil (B1671426) glucuronide | CYP2C8 | 91% | [3][4] |

| Gemfibrozil | CYP2C8 | 73-100% | [3][4] |

| Montelukast | CYP2C8 | 73-100% | [3][4] |

| Clopidogrel glucuronide | CYP2C8 | 73-100% | [3][4] |

| 1-Aminobenzotriazole (1-ABT) | Pan-P450 | 98% | [3][4] |

| Nicotine (B1678760) | UGT2B10 | Complete |[1] |

Notably, desloratadine itself shows minimal to no inhibition of major CYP enzymes, including CYP2C8, at therapeutic concentrations.[1][5] However, it is a potent competitive inhibitor of UGT2B10, with a Ki value of 1.3 µM.[1]

Experimental Protocols

The elucidation of this metabolic pathway required a systematic approach using multiple in vitro systems. Below are summarized methodologies for the key experiments.

3.1. Enzyme Kinetic Parameter Determination in Cryopreserved Human Hepatocytes (CHHs)

-

Objective: To determine the Km and Vmax for 3-hydroxydesloratadine formation.

-

Methodology:

-

Cell Plating: Cryopreserved human hepatocytes are thawed and plated at a density of 1 million cells/mL in incubation medium.

-

Substrate Addition: Desloratadine is added at a range of concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 20, and 30 µM).[4]

-

Incubation: The incubations are maintained at 37°C for a predetermined linear time, typically 2 hours.[4]

-

Reaction Termination: The reaction is stopped by adding a solvent, such as acetonitrile, often containing an internal standard for analytical quantification.[4]

-

Sample Processing: Samples are centrifuged to precipitate protein, and the supernatant is collected for analysis.

-

LC-MS/MS Analysis: The concentration of 3-hydroxydesloratadine is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Enzyme kinetic parameters (Km and Vmax) are calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[6]

-

3.2. Reaction Phenotyping via Chemical Inhibition

-

Objective: To identify the specific P450 and UGT enzymes involved in the metabolic pathway.

-

Methodology:

-

System Setup: Incubations are prepared using either CHHs (1 million cells/mL) or human liver microsomes (HLM, ~1 mg/mL) fortified with both NADPH and UDPGA cofactors.[1][3]

-

Inhibitor Pre-incubation: A known selective inhibitor for a specific enzyme (e.g., gemfibrozil glucuronide for CYP2C8, nicotine for UGT2B10) is pre-incubated with the enzyme system.[1][3]

-

Substrate Incubation: Desloratadine (at a concentration near the Km, e.g., 1 µM) is added to initiate the reaction and incubated for a set time.[1]

-

Analysis: The reaction is terminated and the samples are processed and analyzed by LC-MS/MS as described above.

-

Comparison: The rate of metabolite formation in the presence of the inhibitor is compared to a control incubation without the inhibitor to calculate the percent inhibition.

-

Caption: Experimental workflow for identifying the metabolic pathway.

Implications for Drug Development

-

Drug-Drug Interaction (DDI) Potential: The central role of CYP2C8 makes desloratadine a potential victim of DDIs when co-administered with strong CYP2C8 inhibitors like gemfibrozil or clopidogrel.[5] Clinicians should be aware of this potential interaction.

-

Probe Substrate: Desloratadine can be considered a potential probe substrate for assessing CYP2C8 activity in vivo, particularly because its metabolism is highly dependent on this pathway.[5]

-

Pharmacogenomics: The "poor metabolizer" phenotype observed in some populations for desloratadine can now be investigated by focusing on genetic variations in the CYP2C8 and UGT2B10 genes.

-

Preclinical Modeling: In vitro models used to study desloratadine metabolism must be competent in both UGT and P450 activities. Cryopreserved human hepatocytes or HLM/S9 fractions supplemented with both NADPH and UDPGA are required to accurately reflect the in vivo pathway.[3][4]

Conclusion

The 3-hydroxylation of desloratadine is catalyzed by CYP2C8 in a novel metabolic pathway that requires an obligatory, preceding N-glucuronidation step by UGT2B10. This discovery has significant implications for drug development, clinical pharmacology, and personalized medicine. Researchers and drug development professionals must consider this two-enzyme sequential process when evaluating the disposition and interaction potential of desloratadine and when designing preclinical studies. The use of appropriate in vitro systems, such as cryopreserved human hepatocytes, is critical for accurately predicting its metabolic fate.

References

- 1. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Guide: 3-Hydroxy Desloratadine-d4 for Research Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 3-Hydroxy Desloratadine-d4, a key deuterated internal standard used in the bioanalysis of desloratadine (B1670295) and its primary active metabolite, 3-hydroxy desloratadine. Desloratadine is a long-acting, non-sedating, second-generation antihistamine that acts as a selective H1-receptor antagonist.[1][2][3] This guide details the typical analytical specifications, experimental protocols for its use, and relevant biological pathways.

Certificate of Analysis Data

The following tables summarize the typical quantitative data and specifications for 3-Hydroxy Desloratadine-d4, as would be presented in a Certificate of Analysis.

Table 1: Physicochemical Properties

| Property | Specification |

| Chemical Name | 8-Chloro-6,11-dihydro-11-(4-piperdinylidene)-5H-benzo[1][4]cyclohepta[1,2-b]pyridin-3-ol-d4 |

| Molecular Formula | C₁₉H₁₅D₄ClN₂O |

| Molecular Weight | 330.84 g/mol |

| CAS Number | 1246819-99-7 |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in Methanol, DMSO |

| Storage | Store at -20°C, protect from light |

Table 2: Quality Control Specifications

| Test | Method | Specification |

| Chemical Purity | HPLC | ≥98% |

| Identity Confirmation | ¹H NMR, ¹³C NMR | Conforms to the structure |

| Identity Confirmation | Mass Spectrometry | Conforms to the expected molecular weight |

| Isotopic Purity | Mass Spectrometry | ≥99% Deuterated forms (d₄) |

| Isotopic Distribution | Mass Spectrometry | d₄ >97%, d₃ <2%, d₂ <0.5%, d₁ <0.5%, d₀ <0.1%[5] |

Biological Pathways

Desloratadine is extensively metabolized in the liver to its principal active metabolite, 3-hydroxy desloratadine.[4] This process involves a two-step sequence: an initial N-glucuronidation of desloratadine by the enzyme UGT2B10, followed by a 3-hydroxylation of the N-glucuronide intermediate by CYP2C8.[4][6] A final non-enzymatic deconjugation step yields 3-hydroxy desloratadine.[6]

Desloratadine functions as an inverse agonist at the histamine (B1213489) H1 receptor.[6] The H1 receptor is a G-protein-coupled receptor (GPCR) linked to an intracellular Gq protein.[7] Upon activation by histamine, the Gq protein activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC). This cascade leads to various cellular responses, including smooth muscle contraction and increased vascular permeability, which are characteristic of an allergic reaction.[7][8] Desloratadine blocks this pathway by preventing histamine from activating the H1 receptor.

Experimental Protocols

3-Hydroxy Desloratadine-d4 is primarily used as an internal standard (IS) for the quantitative analysis of 3-hydroxy desloratadine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This protocol describes a general procedure for the extraction of an analyte and the internal standard from a plasma sample.

-

Sample Aliquoting: Transfer 200 µL of the biological matrix (e.g., human plasma) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 25 µL of the 3-Hydroxy Desloratadine-d4 internal standard working solution (concentration will depend on the specific assay requirements).

-

Alkalinization: Add 100 µL of 0.1 M sodium hydroxide (B78521) and vortex for 30 seconds to adjust the pH.

-

Liquid-Liquid Extraction (LLE):

-

Add 3 mL of an appropriate extraction solvent (e.g., ethyl acetate).

-

Vortex vigorously for 10 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

-

-

Isolation: Carefully transfer the upper organic supernatant to a new clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis. Vortex to ensure the residue is fully dissolved.

-

Analysis: The sample is now ready for injection into the LC-MS/MS system.

The following diagram illustrates the typical workflow for a bioanalytical method using a deuterated internal standard.

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the compound.

-

Sample Preparation: Dissolve an appropriate amount of the substance in a deuterated solvent (e.g., Methanol-d₄ or CDCl₃).

-

Acquisition: Record ¹H (Proton) and ¹³C (Carbon) NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).[9]

-

Analysis: The chemical shifts, coupling constants, and integration of the peaks in the resulting spectra are compared against a reference standard or theoretical values to confirm that the structure is consistent with 3-Hydroxy Desloratadine-d4. The absence of specific proton signals at the deuterated positions confirms the isotopic labeling.

This document is intended for research and informational purposes only.

References

- 1. medicine.com [medicine.com]

- 2. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mybiosource.com [mybiosource.com]

- 6. Desloratadine - Wikipedia [en.wikipedia.org]

- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 8. Histamine receptor - Wikipedia [en.wikipedia.org]

- 9. jocpr.com [jocpr.com]

solubility of 3-hydroxy desloratadine-d4 in organic solvents

An In-depth Technical Guide on the Solubility of 3-Hydroxy Desloratadine-D4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy desloratadine-d4 is the deuterated form of 3-hydroxy desloratadine (B1670295), which is the major active metabolite of the second-generation antihistamine, desloratadine.[1] Due to its isotopic labeling, 3-hydroxy desloratadine-d4 serves as an excellent internal standard for quantitative bioanalytical assays, such as those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision in determining the pharmacokinetic profile of desloratadine.[2][3] Understanding the solubility of this compound in various organic solvents is critical for the preparation of stock solutions, analytical standards, and formulations in a laboratory setting. This guide provides a comprehensive overview of the solubility of 3-hydroxy desloratadine-d4 in common organic solvents, along with detailed experimental protocols for solubility determination.

Quantitative Solubility Data

The solubility of 3-hydroxy desloratadine in several common organic solvents has been determined. While specific data for the deuterated (d4) analog is not extensively published, the solubility is expected to be comparable to the non-deuterated form. The available data is summarized in the table below.

| Solvent | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | ~10[4] |

| Dimethylformamide (DMF) | ~10[4] |

| Ethanol | ~5[4] |

Note: The provided solubility data is for 3-hydroxy desloratadine. It is generally accepted that deuteration has a negligible effect on the physicochemical property of solubility.

Experimental Protocols for Solubility Determination

The most reliable and widely used method for determining the thermodynamic solubility of a compound is the saturation shake-flask method.[5][6] This method involves adding an excess amount of the solid compound to a solvent and allowing it to reach equilibrium.

Saturation Shake-Flask Method

1. Materials and Equipment:

-

3-hydroxy desloratadine-d4 (crystalline solid)

-

Selected organic solvents (e.g., DMSO, DMF, Ethanol)

-

Stoppered flasks or vials

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

-

Analytical balance

-

Volumetric flasks and pipettes

2. Procedure:

-

An excess amount of 3-hydroxy desloratadine-d4 is added to a stoppered flask containing a known volume of the organic solvent. It is crucial to add enough solid to ensure that a saturated solution is formed and that solid particles remain undissolved.[5]

-

The flasks are then placed in a temperature-controlled orbital shaker, typically set at a constant temperature (e.g., 25°C or 37°C), and agitated for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[7] The agitation time should be sufficient to ensure that the concentration of the dissolved solid in the solvent remains constant.

-

After the equilibration period, the samples are removed from the shaker and allowed to stand to permit the sedimentation of the excess solid.[7]

-

Aliquots of the supernatant are carefully withdrawn and filtered through a syringe filter to remove any undissolved particles.

-

The filtered supernatant is then appropriately diluted with a suitable solvent.

-

The concentration of 3-hydroxy desloratadine-d4 in the diluted samples is determined using a validated analytical method, such as HPLC.[8]

-

The equilibrium solubility is calculated from the measured concentration and the dilution factor.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of 3-hydroxy desloratadine-d4 using the saturation shake-flask method.

Caption: Experimental workflow for the saturation shake-flask solubility determination.

References

- 1. jocpr.com [jocpr.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. scispace.com [scispace.com]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

In-Depth Technical Guide: Storage and Stability of 3-Hydroxy Desloratadine-d4

This guide provides a comprehensive overview of the recommended storage conditions and stability profile of 3-hydroxy desloratadine-d4, a deuterated metabolite of desloratadine (B1670295). The information is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic and bioanalytical studies.

Compound Information

| Parameter | Value |

| Chemical Name | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene-2,2,6,6-d4)-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-3-ol |

| CAS Number | 1246819-99-7[1] |

| Molecular Formula | C₁₉H₁₅D₄ClN₂O[1] |

| Molecular Weight | 330.84 g/mol [1] |

| Typical Form | Solid[3] |

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and stability of 3-hydroxy desloratadine-d4. The following conditions are recommended based on supplier information.

| Condition | Temperature | Duration | Notes |

| Long-Term Storage | -20°C[1] | For extended periods | Recommended for maintaining long-term stability. |

| Short-Term Storage | Room Temperature | For short periods | Suitable for transient periods, such as during shipping. |

| Solution Storage | Not Recommended | Maximum 1 day | Aqueous solutions of the non-deuterated form are not recommended for storage beyond one day. |

Stability Profile

Detailed stability studies for 3-hydroxy desloratadine-d4 are not extensively published. However, information regarding its non-deuterated counterpart, 3-hydroxy desloratadine, and its parent drug, desloratadine, provides valuable insights into its stability characteristics. The non-deuterated form is reported to be stable for at least four years when stored as a crystalline solid at -20°C.

Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are instrumental in determining the intrinsic stability of a drug substance. While specific data for 3-hydroxy desloratadine-d4 is not available, the following sections detail representative experimental protocols based on studies conducted on desloratadine. These protocols can be adapted to assess the stability of 3-hydroxy desloratadine-d4 under various stress conditions.

Experimental Protocols for Stability Testing

The following are generalized methodologies for conducting forced degradation studies to evaluate the stability of 3-hydroxy desloratadine-d4. These protocols are based on established methods for desloratadine.

Preparation of Stock and Working Solutions

A stock solution of 3-hydroxy desloratadine-d4 is typically prepared by dissolving the compound in a suitable organic solvent such as methanol (B129727), ethanol (B145695), DMSO, or dimethylformamide (DMF). The non-deuterated form has a solubility of approximately 5 mg/mL in ethanol and about 10 mg/mL in DMSO and DMF. For aqueous solutions, it is recommended to first dissolve the compound in DMF and then dilute with an aqueous buffer.

Forced Degradation (Stress Testing) Protocol

The following diagram illustrates a general workflow for conducting forced degradation studies.

Caption: General workflow for forced degradation studies.

The following table summarizes the stress conditions typically employed in forced degradation studies for desloratadine, which can be adapted for 3-hydroxy desloratadine-d4.

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 1N HCl | 60°C | 20 hours |

| Base Hydrolysis | 1N NaOH | 60°C | 20 hours |

| Oxidative Degradation | 6% H₂O₂ | 60°C | 20 hours |

| Thermal Degradation | Dry Heat | 105°C | 24 hours |

| Photolytic Degradation | UV light (254 nm) and fluorescent light | Ambient | As per ICH Q1B |

Analytical Method for Stability Assessment

A stability-indicating analytical method is essential to separate the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection are commonly used for this purpose.

The following diagram outlines the key steps in developing and validating a stability-indicating HPLC method.

Caption: Workflow for HPLC method development and validation.

Typical HPLC Parameters for Desloratadine and its Metabolites:

| Parameter | Typical Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol or acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 242 nm or 254 nm |

| Column Temperature | Ambient or controlled (e.g., 25°C - 40°C) |

Summary of Stability Findings for Desloratadine (as a proxy)

Forced degradation studies on desloratadine have shown that it is susceptible to degradation under oxidative and thermal stress conditions. It has been found to be relatively stable under acidic, basic, hydrolytic, and photolytic stress. These findings suggest that 3-hydroxy desloratadine-d4 may exhibit a similar stability profile, with particular attention required to protect it from high temperatures and oxidizing agents.

Conclusion

References

physical appearance of 3-hydroxy desloratadine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-hydroxy desloratadine-d4, a deuterated active metabolite of the second-generation antihistamine, loratadine. This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

Physical and Chemical Properties

3-hydroxy desloratadine-d4 is a stable, isotopically labeled form of 3-hydroxy desloratadine (B1670295).[1] The introduction of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical studies, such as those employing mass spectrometry.[1][2]

Physical Appearance:

The compound typically presents as a solid at room temperature.[3] More specifically, it has been described as a light yellow solid .[4]

Quantitative Data Summary:

The key physical and chemical properties of 3-hydroxy desloratadine-d4 are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 1246819-99-7 | [5][6][7] |

| Molecular Formula | C₁₉H₁₅D₄ClN₂O | [4][5][7] |

| Molecular Weight | 330.84 g/mol | [5][8] |

| Appearance | Light yellow solid | [4] |

| Melting Point | >220 °C (decomposes) | [4] |

| Solubility | Soluble in Methanol (B129727). May also be soluble in DMSO, Water, and Ethanol. | [3][4] |

| Storage Conditions | Long-term storage at -20°C is recommended. | [3][4][5] |

| Chemical Purity | ≥98% | [4] |

| Isotopic Purity | ≥99.1% | [4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 3-hydroxy desloratadine-d4 are crucial for its effective application in research.

A. Synthesis of 3-Hydroxy Desloratadine (Non-deuterated)

A synthetic route for the non-deuterated form, 3-hydroxy desloratadine, has been described and involves a multi-step process starting from 3-methyl pyridine.[9][10] The key final step of this synthesis is the demethylation of a methoxy (B1213986) intermediate to yield the final hydroxylated compound.[9]

-

Final Demethylation Step: To a solution of the methoxy precursor in dry dichloromethane (B109758) (CH₂Cl₂), boron tribromide (BBr₃) in CH₂Cl₂ is added at -20°C.[9] The reaction is then stirred at room temperature for 12 hours.[9] The reaction is quenched with concentrated aqueous ammonia (B1221849) to a pH of 6.[9] The organic layer is separated, and the aqueous layer is extracted with a chloroform/methanol mixture.[9]

Note: The synthesis of the deuterated form, 3-hydroxy desloratadine-d4, would involve the use of a deuterated piperidine (B6355638) precursor during the synthesis of the core structure.

B. Analytical Methodologies

The identity and purity of 3-hydroxy desloratadine-d4 are typically confirmed using a combination of spectroscopic and spectrometric techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) in deuterated methanol (CD₃OD) is used to confirm the chemical structure.[4]

-

Mass Spectrometry (MS): Mass spectrometric analysis is employed to verify the molecular weight and the incorporation of deuterium atoms.[4]

-

Thin Layer Chromatography (TLC): TLC can be used for a rapid assessment of purity. A common system involves a C18 stationary phase with a mobile phase of Methanol:Water:Ammonium Hydroxide (8:1:1), visualized with UV light.[4]

C. Bioanalytical Application

3-hydroxy desloratadine-d4 is primarily used as an internal standard in bioanalytical methods for the quantification of desloratadine and its metabolites in biological matrices like human plasma.[11]

-

Sample Preparation (Protein Precipitation): A common method for extracting the analytes from plasma involves protein precipitation.[12]

-

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to separate the analytes. A typical setup includes a C18 column with a mobile phase consisting of a mixture of methanol and a potassium phosphate (B84403) buffer.[12]

-

Detection: A PDA detector is often used for quantification.[12]

Visualizations

Metabolic Pathway of Desloratadine

Desloratadine is the major active metabolite of loratadine.[13] In normal metabolizers, desloratadine is further metabolized to 3-hydroxy desloratadine.[13] The following diagram illustrates this metabolic conversion.

Caption: Metabolic conversion of Loratadine to 3-Hydroxy Desloratadine.

Logical Workflow for Use as an Internal Standard

The primary application of 3-hydroxy desloratadine-d4 is as an internal standard in quantitative analysis. The following diagram outlines the logical workflow for its use in a typical bioanalytical method.

Caption: Bioanalytical workflow using an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3-Hydroxy desloratadine-d4 hydrobromide (3-Hydroxy desloratadine-d4) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 4. mybiosource.com [mybiosource.com]

- 5. clearsynth.com [clearsynth.com]

- 6. 3-Hydroxy Desloratadine-D4 | CAS No- 1246819-99-7 | Simson Pharma Limited [simsonpharma.com]

- 7. amzeals.com [amzeals.com]

- 8. 3-Hydroxy Desloratadine-d4 | LGC Standards [lgcstandards.com]

- 9. jocpr.com [jocpr.com]

- 10. jocpr.com [jocpr.com]

- 11. benchchem.com [benchchem.com]

- 12. Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Desloratadine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 3-Hydroxy Desloratadine in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3-hydroxy desloratadine (B1670295), a major active metabolite of desloratadine, in human plasma. The described method employs solid-phase extraction (SPE) for sample clean-up and utilizes a stable isotope-labeled internal standard for accurate and precise quantification. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, bioequivalence studies, and other drug development applications requiring reliable quantification of 3-hydroxy desloratadine.

Introduction

Desloratadine is a potent, long-acting, non-sedating second-generation antihistamine and the primary active metabolite of loratadine. It is widely prescribed for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria. Following administration, desloratadine is metabolized to several hydroxylated derivatives, with 3-hydroxy desloratadine being a major active metabolite.[1] Accurate quantification of 3-hydroxy desloratadine in biological matrices is essential for pharmacokinetic and bioequivalence studies.[2][3] This application note presents a validated LC-MS/MS method for the reliable determination of 3-hydroxy desloratadine in human plasma.

Experimental Workflow

The overall experimental workflow for the quantification of 3-hydroxy desloratadine in human plasma is depicted in the following diagram.

Experimental Protocols

Materials and Reagents

-

3-Hydroxy Desloratadine reference standard

-

Desloratadine-d5 (B602666) (Internal Standard)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid

-

Ammonia (B1221849) solution

-

Disodium (B8443419) hydrogen phosphate (B84403)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (with EDTA as anticoagulant)

-

Solid-Phase Extraction (SPE) cartridges (e.g., SPEC SCX or equivalent)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-hydroxy desloratadine and desloratadine-d5 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the 3-hydroxy desloratadine stock solution in a 50:50 methanol/water mixture to create working standards for calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the desloratadine-d5 stock solution in the mobile phase to a suitable concentration.

-

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile and methanol) and an aqueous solution containing a buffer (e.g., 10 mM ammonium formate). One example is a gradient elution with mobile phase A (10 mM ammonium formate in water with 0.2% formic acid) and mobile phase B (10 mM ammonium formate in methanol with 0.2% formic acid).[4] Another method uses an isocratic mobile phase of acetonitrile, methanol, and 10mM ammonium formate.[5]

-

Elution Solution: A common elution solution for SPE is a mixture of ammonia and methanol (e.g., 3:97 v/v).[6]

Sample Preparation (Solid-Phase Extraction)

-

Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.[6]

-

To 250 µL of human plasma, add a known amount of the internal standard working solution.

-

Dilute the plasma sample with 500 µL of 2% formic acid solution.[4]

-

Load the diluted sample onto the conditioned SPE cartridge under a gentle vacuum.[4]

-

Wash the cartridge sequentially with 1 mL of 10 mM disodium hydrogen phosphate solution, followed by two washes with 1 mL of water.[6] An alternative wash step involves 400 µL of 2% formic acid solution followed by 400 µL of 2% formic acid in an acetonitrile:methanol (70:30, v:v) mixture.[4]

-

Elute the analyte and internal standard with 1 mL of the elution solution.[6]

-

Evaporate the eluent to dryness under a stream of nitrogen at 50°C.[6]

-

Reconstitute the dried residue in 150-400 µL of the mobile phase.[4][6]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Condition |

| HPLC System | A system capable of delivering a stable isocratic or gradient flow |

| Column | Hypurity Advance 50 x 4.6 mm, 5 µm[6] or equivalent C18 column |

| Mobile Phase | Example 1 (Isocratic): Mixture of Solution A (acetonitrile:methanol, 40:60) and Solution B (methanol:water, 90:10) in a 90:10 ratio.[6]Example 2 (Gradient): Gradient elution with Mobile Phase A (10 mM ammonium formate in water with 0.2% formic acid) and Mobile Phase B (10 mM ammonium formate in methanol with 0.2% formic acid).[4] |

| Flow Rate | 1.0 mL/min[6] |

| Injection Volume | 15 µL[6] |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

| Run Time | Approximately 5 minutes[6] |

Mass Spectrometry

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 3000 V[6] |

| Source Temperature | 500°C[6] |

| Curtain Gas | 25 psi[6] |

| Nebulizer Gas (GS1) | 50 psi[6] |

| Heater Gas (GS2) | 40 psi[6] |

| Collision Gas (CAD) | 7 psi[6] |

| Dwell Time | 200 msec[6] |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 3-Hydroxy Desloratadine | 327.0 - 327.2 | 275.0 - 275.1 |

| Desloratadine (for reference) | 311.0 - 311.2 | 259.1 - 259.2 |

| Desloratadine-d5 (IS) | 316.0 - 316.2 | 264.2 - 264.3 |

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of 3-hydroxy desloratadine based on published data.

Calibration Curve and Sensitivity

| Parameter | Value |

| Calibration Curve Range | 100 - 11,000 pg/mL[6]50 - 10,000 pg/mL[5]25 - 10,000 pg/mL[7] |

| Regression Model | Quadratic regression (1/x²)[6] |

| Lower Limit of Quantification (LLOQ) | 100 pg/mL[6]50 pg/mL[5]25 pg/mL[7] |

Precision and Accuracy

| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Nominal) |

| 3-Hydroxy Desloratadine | LLOQ | 5.1[6] | - | 99.9[6] |

| Low QC | - | 3.1 - 11.1[7] | 94.0 - 100.4[6][7] | |

| Medium QC | - | - | - | |

| High QC | - | - | - |

Note: The table is populated with representative data from the cited literature. Specific values may vary between laboratories and studies.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 3-hydroxy desloratadine in human plasma. The use of solid-phase extraction for sample preparation ensures a clean extract, minimizing matrix effects and leading to high recovery. The method has been shown to be accurate and precise over a wide dynamic range, making it well-suited for a variety of applications in drug metabolism and pharmacokinetic research.

References

- 1. jocpr.com [jocpr.com]

- 2. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 5. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]

- 6. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Sample Preparation of 3-Hydroxy Desloratadine-d4 in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and sample preparation of 3-hydroxy desloratadine (B1670295) and its deuterated internal standard, 3-hydroxy desloratadine-d4, from human plasma for bioanalytical studies. The subsequent analysis is typically performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Three common extraction techniques are detailed: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.

Desloratadine is the active metabolite of loratadine (B1675096) and is further metabolized to 3-hydroxy desloratadine, another active metabolite.[1] Accurate quantification of these compounds in plasma is essential for pharmacokinetic and bioequivalence studies.[2][3] The use of a stable isotope-labeled internal standard, such as 3-hydroxy desloratadine-d4, is critical for compensating for variability during sample preparation and analysis.[3][4]

Comparison of Sample Preparation Techniques

The choice of sample preparation method depends on factors such as required sensitivity, sample throughput, and available resources. Solid-phase extraction is noted for providing excellent results with reduced matrix effects.[5] Liquid-liquid extraction is another effective technique, while protein precipitation offers a simpler, though potentially less clean, extraction.[4][6]

Table 1: Summary of Quantitative Data from Various Sample Preparation Methods

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Analyte(s) | Desloratadine & 3-OH Desloratadine | Desloratadine & 3-OH Desloratadine |

| Internal Standard(s) | Desloratadine-D5 & 3-OH Desloratadine-d4 | Desloratadine-d4 & 3-OH Desloratadine-d4 |

| Linearity Range | 100 - 11,000 pg/mL[5] | 0.05 - 10 ng/mL[3] |

| Lower Limit of Quantification (LLOQ) | 100 pg/mL[5] | 0.05 ng/mL[3] |

| Mean Extraction Recovery (3-OH Desloratadine) | 69.3%[5] | Not explicitly stated for 3-OH Desloratadine |

| Mean Extraction Recovery (Desloratadine) | 74.6%[5] | 90.3%[7] |

| Inter-day Precision (%CV) | < 6.68%[8] | 0.7 - 2.7%[7] |

| Inter-day Accuracy (%Bias) | -7.80 to 2.60%[8] | 99.5 - 104.8%[7] |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is based on a method developed for the simultaneous determination of desloratadine and 3-hydroxy desloratadine in human plasma.[5] It is highly effective for isolating the analytes.[1]

Workflow for Solid-Phase Extraction (SPE)

Caption: Workflow for Solid-Phase Extraction of 3-hydroxy desloratadine-d4.

Materials:

-

Human plasma with EDTA anticoagulant[1]

-

3-hydroxy desloratadine-d4 (Internal Standard)

-

Methanol (B129727) (MeOH)

-

Acetonitrile (ACN)

-

Formic acid

-

Deionized water

-

SPEC SCX solid-phase extraction plate (or equivalent)[1]

Procedure:

-

Sample Spiking: To a 250 µL aliquot of human plasma, add the internal standard (3-hydroxy desloratadine-d4) to achieve the desired concentration.

-

Sample Dilution: Dilute the plasma sample with 500 µL of a 2% formic acid solution.[1]

-

SPE Plate Conditioning: Condition the wells of the SPEC SCX plate by adding 400 µL of methanol, followed by 400 µL of 2% formic acid.[1]

-

Sample Loading: Apply the diluted plasma sample to the conditioned SPE plate under a gentle vacuum.[1]

-

Washing Steps:

-

Elution: Elute the analyte and internal standard using two aliquots of 200 µL of 4% ammonium hydroxide in a 45:45:10 (v/v/v) methanol:acetonitrile:water solution.[1]

-

Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in 150 µL of the mobile phase used for LC-MS/MS analysis.[1]

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for the simultaneous determination of desloratadine and 3-hydroxy desloratadine in human plasma.[3]

Workflow for Liquid-Liquid Extraction (LLE)

Caption: Workflow for Liquid-Liquid Extraction of 3-hydroxy desloratadine-d4.

Materials:

-

Human plasma

-

3-hydroxy desloratadine-d4 (Internal Standard)

-

Ethyl ether (or a suitable organic solvent mixture like ethyl acetate:dichloromethane)[3][7]

-

0.1 M Sodium Hydroxide (NaOH) (optional, used in some LLE protocols)[7]

Procedure:

-

Sample Spiking: Add the internal standard (3-hydroxy desloratadine-d4) to an aliquot of the plasma sample.

-

Extraction:

-

Phase Separation: Centrifuge the samples at 4000 rpm for about 5 minutes to ensure complete separation of the aqueous and organic layers.[7]

-

Collection: Carefully transfer the upper organic layer to a clean tube.

-

Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 3: Protein Precipitation

This is a rapid method for sample cleanup, suitable for high-throughput environments.[9]

Workflow for Protein Precipitation

Caption: Workflow for Protein Precipitation of 3-hydroxy desloratadine-d4.

Materials:

-

Human plasma

-

3-hydroxy desloratadine-d4 (Internal Standard)

-

Methanol (or Acetonitrile) as the precipitating agent[10]

Procedure:

-

Sample Spiking: Add the internal standard (3-hydroxy desloratadine-d4) to an aliquot of the plasma sample.

-

Precipitation: Add a volume of cold methanol (typically 2-3 times the plasma volume) to the plasma sample.[10]

-

Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the clear supernatant to a clean vial for direct injection into the LC-MS/MS system or for further evaporation and reconstitution if concentration is needed.

References

- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 2. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]

- 9. Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN117630199A - A HPLC-MS/MS combined method for detecting rupatadine, desloratadine and 3-hydroxydesloratadine in human plasma - Google Patents [patents.google.com]

Application Notes and Protocols for Pharmacokinetic Analysis Using 3-Hydroxy Desloratadine-d4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of desloratadine (B1670295) and its major active metabolite, 3-hydroxy desloratadine, in human plasma using 3-hydroxy desloratadine-d4 as an internal standard. The methodologies described are crucial for pharmacokinetic (PK) studies, bioequivalence assessments, and drug-drug interaction studies.

Introduction

Desloratadine is a potent, long-acting, non-sedating second-generation antihistamine. It is the primary active metabolite of loratadine (B1675096) and functions by selectively antagonizing peripheral histamine (B1213489) H1 receptors to alleviate symptoms associated with allergic rhinitis and chronic idiopathic urticaria. Accurate quantification of desloratadine and its active metabolite, 3-hydroxy desloratadine, in biological matrices is essential for clinical and pharmacokinetic research. The use of a stable isotope-labeled internal standard, such as 3-hydroxy desloratadine-d4, is critical for achieving high accuracy and precision in bioanalytical methods by compensating for variability during sample preparation and analysis.

Pharmacokinetic Profile

A study involving 113 healthy adult volunteers who received a 5mg oral dose of desloratadine once daily for 10 days provided key pharmacokinetic parameters for both desloratadine and 3-hydroxy desloratadine. Steady-state plasma concentrations were achieved by day 7 of administration.[1]

Quantitative Pharmacokinetic Data

The following table summarizes the mean pharmacokinetic parameters of desloratadine and its active metabolite, 3-hydroxy desloratadine, in healthy adults.[1][2][3][4]

| Parameter | Desloratadine | 3-Hydroxy Desloratadine |

| Tmax (Time to Peak Concentration) | ~3 hours | ~4.76 hours |

| Cmax (Peak Plasma Concentration) | 3.98 µg/L | 1.99 µg/L |

| AUC(24h) (Area Under the Curve) | 56.9 µg/L·h | 32.3 µg/L·h |

| t½ (Elimination Half-Life) | ~27 hours | ~36 hours |

| Protein Binding | 82-87% | 85-89% |

Mechanism of Action: Histamine H1 Receptor Signaling